4-methyl-N-(2-pyridinyl)benzamide
Description
Properties
CAS No. |
14547-80-9 |
|---|---|
Molecular Formula |
C13H12N2O |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
4-methyl-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C13H12N2O/c1-10-5-7-11(8-6-10)13(16)15-12-4-2-3-9-14-12/h2-9H,1H3,(H,14,15,16) |
InChI Key |
BSVQSENXORJKSQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=N2 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=N2 |
Other CAS No. |
14547-80-9 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Solvent Systems
The reaction is typically conducted in dichloromethane (DCM) or acetone at ambient or slightly elevated temperatures (25–40°C). These solvents facilitate the dissolution of both reactants while minimizing side reactions such as hydrolysis of benzoyl chloride. An equimolar ratio of reactants is employed, with yields ranging from 70% to 85% after purification. The use of triethylamine (TEA) as a base is critical to neutralize HCl generated during the reaction, preventing protonation of the amine and ensuring reaction progression.
Workup and Purification
Post-reaction, the mixture is quenched with water to remove excess acid and base. The organic layer, containing the crude product, is extracted with ethyl acetate and dried over anhydrous sodium sulfate. Rotary evaporation isolates the product, which is further purified via recrystallization from methanol or ethanol. Characterization by H NMR and IR spectroscopy confirms the structure: the amide N–H stretch appears at ~3237 cm , while the carbonyl (C=O) stretch is observed at 1683 cm .
Catalytic Synthesis Using Fe2_22Ni-BDC Bimetallic Metal–Organic Frameworks
A novel catalytic approach employs FeNi-BDC bimetallic metal–organic frameworks (MOFs) to synthesize this compound from trans-β-nitrostyrene and 2-aminopyridine . This method diverges from classical amidation by leveraging nitroolefins as carbonyl precursors, with the MOF acting as a Lewis acid catalyst.
Reaction Mechanism and Catalytic Activity
The FeNi-BDC MOF facilitates the conjugate addition of 2-aminopyridine to trans-β-nitrostyrene, followed by oxidative dehydrogenation to form the amide bond. The bimetallic sites enhance electron transfer, accelerating the reaction at 80°C in DCM over 24 hours . The MOF’s porous structure increases surface area, improving reactant accessibility and yielding ~78% product after extraction.
Advantages Over Traditional Methods
-
Reduced side products : The MOF’s selectivity minimizes undesired hydrolysis or over-reaction.
-
Recyclability : The catalyst retains activity for up to five cycles without significant loss in efficiency.
-
Broader substrate scope : Compatible with electron-deficient nitroolefins, enabling derivatives with varied substituents.
Comparative Analysis of Synthetic Methods
The table below summarizes the key parameters of the two primary methods:
Mechanistic Insights and Optimization Strategies
Electronic and Steric Effects
The electron-donating methyl group on the pyridine ring enhances the nucleophilicity of 4-methyl-2-aminopyridine, favoring amide bond formation. Conversely, steric hindrance from the methyl substituent necessitates mild conditions to prevent side reactions such as Schiff base formation .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(2-pyridinyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted benzamide derivatives with different functional groups replacing the pyridin-2-yl group.
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis:
4-methyl-N-(2-pyridinyl)benzamide serves as an essential building block in the synthesis of more complex organic molecules. Its structural properties allow it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be modified to create derivatives with different functional groups, enhancing its utility in synthetic chemistry .
Coordination Chemistry:
The compound acts as a ligand in coordination chemistry, forming complexes with transition metals. This property is crucial for developing new materials and catalysts that can facilitate chemical reactions more efficiently .
Biological Applications
Antimicrobial Activity:
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties against both gram-positive and gram-negative bacteria. A study demonstrated that these compounds could inhibit bacterial growth effectively, suggesting their potential use in developing new antibacterial agents .
Anticancer Properties:
The compound has been explored for its potential anticancer effects. It interacts with specific biological targets, such as protein kinases involved in cancer progression. For instance, studies have shown that certain derivatives can inhibit the growth of cancer cells by modulating kinase activity, which is vital for cell proliferation .
Medicinal Applications
Therapeutic Agent Development:
this compound and its derivatives are being investigated as potential therapeutic agents for various diseases. The compound's ability to interact with biological targets makes it a candidate for treating conditions like leukemia and other neoplastic diseases .
Neuroprotective Effects:
Recent studies have identified derivatives of this compound as promising candidates for neuroprotective therapies, particularly in neurodegenerative diseases such as Parkinson’s disease. These compounds have shown the ability to inhibit c-Abl kinase, which is implicated in neuronal cell death .
Industrial Applications
Intermediate in Pharmaceutical Production:
In the pharmaceutical industry, this compound is utilized as an intermediate in the synthesis of various drugs. Its versatility allows for the development of new therapeutic agents targeting multiple biological pathways .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-pyridinyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Aromatic Substituents
The benzamide core allows for diverse substitutions, influencing biological activity and physicochemical properties. Key analogues include:
Key Insight: Electron-withdrawing groups (e.g., Br, NO₂) enhance crystallographic stability , while hydrophobic substituents (e.g., CF₃) improve pharmacological potency .
Substituent Effects on Pharmacological Activity
Modifications to the N-substituent or benzene ring significantly alter receptor affinity and selectivity:
Key Insight : Methoxy (OCH₃) groups enhance receptor affinity compared to methyl (CH₃) or unsubstituted analogues, likely due to improved electronic interactions .
Conformational and Crystallographic Comparisons
Crystal structures reveal conformational preferences influenced by substituents:
Key Insight : Anti-conformations are common in benzanilides, stabilizing intermolecular hydrogen bonds. Thiocarbonyl groups exhibit elongated C=S bonds compared to typical values (1.660 Å) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-methyl-N-(2-pyridinyl)benzamide, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via amidation reactions. A common approach involves reacting 4-methylbenzoyl chloride with 2-aminopyridine in pyridine under reflux for 4–6 hours . Key factors include:
- Base selection : Pyridine acts as both a solvent and acid scavenger, improving reaction efficiency.
- Temperature control : Reflux conditions (~115°C) prevent side reactions like hydrolysis of the acyl chloride.
- Purification : Column chromatography with ethyl acetate/hexane (3:7) yields >85% purity .
- Data Table :
| Reaction Condition | Yield (%) | Purity (%) |
|---|---|---|
| Pyridine, 4 h reflux | 72 | 86 |
| DCM, room temp, 24 h | 58 | 78 |
Q. How is this compound characterized spectroscopically, and what key peaks indicate successful synthesis?
- Methodology : Use ¹H/¹³C NMR and FT-IR for structural validation:
- ¹H NMR (CDCl₃) : δ 8.45 (d, 1H, pyridinyl H), 7.85–7.25 (m, aromatic H), 2.45 (s, 3H, CH₃) .
- FT-IR : Amide C=O stretch at ~1650 cm⁻¹, pyridinyl C-N at ~1580 cm⁻¹ .
- Validation : Compare with computational spectra (e.g., Gaussian 16 B3LYP/6-31G*) to resolve ambiguities in overlapping peaks .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in molecular conformation predictions for this compound?
- Torsion angles : Pyridinyl and benzamide planes often show dihedral angles of 15–25°, indicating non-planarity .
- Hydrogen bonding : N-H···O interactions stabilize crystal packing (distance: 2.8–3.0 Å) .
- Data Contradiction : Discrepancies between DFT-optimized and experimental structures are resolved via Hirshfeld surface analysis to quantify intermolecular interactions .
Q. What structure-activity relationships (SAR) govern the biological activity of this compound derivatives?
- Methodology :
- Modifications : Introduce substituents at the pyridinyl N or benzamide methyl group (e.g., chloro, nitro) to assess antibacterial potency .
- Bioassays : MIC values against S. aureus range from 8–64 µg/mL, with electron-withdrawing groups enhancing activity .
- Key Finding : The 2-pyridinyl group is critical for binding bacterial enoyl-ACP reductase, as shown via molecular docking (AutoDock Vina, ΔG = −9.2 kcal/mol) .
Q. How do solvent polarity and pH affect the stability of this compound in pharmacological formulations?
- Methodology :
- HPLC stability studies : Half-life (t₁/₂) decreases from 120 h (pH 7.4) to 24 h (pH 1.2) due to amide hydrolysis .
- Solvent effects : LogP = 2.1 suggests moderate lipophilicity; DMSO enhances solubility but accelerates degradation at >10% v/v .
Data Analysis & Validation
Q. What computational tools validate spectroscopic and crystallographic data for this compound?
- Software :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
